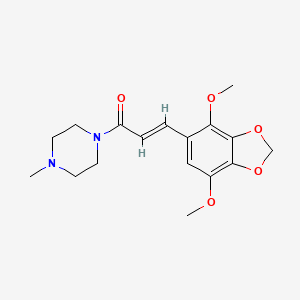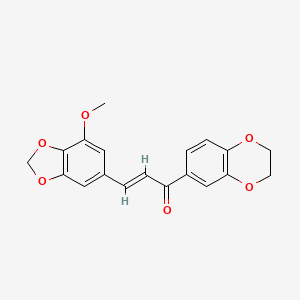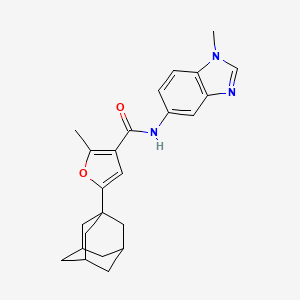![molecular formula C21H19NO3S B11471677 7-[4-(benzyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11471677.png)
7-[4-(benzyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties. This compound features a thienopyridine core, which is known for its versatile biological activities.
Preparation Methods
The synthesis of 7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves a multi-step process. One common synthetic route starts with the Claisen-Schmidt condensation of chalcones bearing 4-(benzyloxy)phenyl and dichlorothiophenyl subunits. This is followed by sequential cyclizations and functional modifications to form the desired thienopyridine structure . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves targeting specific molecular pathways. For instance, it has shown strong binding affinities to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). This suggests that the compound disrupts key cellular signaling pathways, leading to apoptosis and reduced metastatic potential in cancer cells .
Comparison with Similar Compounds
Similar compounds include other thienopyridine derivatives and pyridone heterocycles. Compared to these, 7-[4-(BENZYLOXY)-3-METHOXYPHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE stands out due to its unique substitution pattern, which enhances its binding affinity and selectivity towards specific molecular targets . Other similar compounds include furo[2,3-b]pyridines and imidazo[4,5-b]pyridines .
Properties
Molecular Formula |
C21H19NO3S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
7-(3-methoxy-4-phenylmethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C21H19NO3S/c1-24-19-11-15(16-12-20(23)22-17-9-10-26-21(16)17)7-8-18(19)25-13-14-5-3-2-4-6-14/h2-11,16H,12-13H2,1H3,(H,22,23) |
InChI Key |
YHKHRIXTVIRUDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-methoxyethyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11471596.png)
![Methyl [6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate](/img/structure/B11471600.png)

![5-(3,4-dimethoxyphenyl)-6-(3-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11471607.png)
![3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11471613.png)
![3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B11471614.png)


![3-ethyl-5-[(3-methylphenyl)amino]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione](/img/structure/B11471628.png)

![[(2,3-Dichloropropyl)sulfonyl]benzene](/img/structure/B11471654.png)
![2-Pyridinemethanamine, N-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-](/img/structure/B11471655.png)
![2-amino-7-(2-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11471663.png)

